molecular formula C16H12N2O4 B2583643 N-(1,3-dioxoisoindol-5-yl)-2-methoxybenzamide CAS No. 518021-55-1

N-(1,3-dioxoisoindol-5-yl)-2-methoxybenzamide

Cat. No. B2583643
CAS RN: 518021-55-1
M. Wt: 296.282
InChI Key: SHKXLPRRSFDOBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N-(1,3-dioxoisoindol-5-yl)-2-methoxybenzamide involves a one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid as an enolizable C–H-activated compound . This reaction shows attractive characteristics, such as substrate availability, good yields, existence of numerous hydrogen-bonding possibilities in product, and its mild conditions in ethanol media .


Molecular Structure Analysis

The molecular formula of this compound is C15H10N2O3. The molecular weight is 266.256.


Chemical Reactions Analysis

This compound is a complex chemical compound used in various scientific research studies. Its diverse applications range from drug development to material synthesis.

Scientific Research Applications

Imaging and Diagnostic Applications

Compounds structurally related to N-(1,3-dioxoisoindol-5-yl)-2-methoxybenzamide, particularly those with benzamide moieties, have been explored for their potential in imaging and diagnostics. For instance, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) has been investigated for its ability to visualize primary breast tumors in vivo, capitalizing on the preferential binding to sigma receptors overexpressed on breast cancer cells (Caveliers et al., 2002). This approach highlights a potential pathway for this compound in cancer diagnostics, provided it exhibits similar receptor affinity.

Neuroreceptor Imaging

Another related area of application involves neuroreceptor imaging. Benzamide derivatives have been utilized in SPECT and PET imaging to assess receptor binding and density in various neurological conditions. For example, studies using iodobenzamide (IBZM) and derivatives have explored D2 dopamine receptor density in alcohol-dependent patients, offering insights into the neurochemical underpinnings of addiction and potential relapse (Guardia et al., 2000). This suggests that compounds like this compound could find applications in neuroimaging, provided they target relevant brain receptors.

Oncological Research

In oncology, the diagnostic and therapeutic potential of benzamide derivatives has been recognized, particularly in melanoma and other cancers expressing specific receptor subtypes. Phase II clinical trials have demonstrated the utility of iodine-123-labeled N-(2-diethylaminoethyl) 4-iodobenzamide for imaging malignant melanoma and its metastases, emphasizing the diagnostic value of such compounds (Michelot et al., 1993). This area could be relevant for this compound if its pharmacological profile is conducive to targeting melanoma cells.

Safety and Hazards

The safety data sheet for a similar compound, 1D-myo-inositol 3-phosphate, suggests that if inhaled, the person should be moved to fresh air. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water .

properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-22-13-5-3-2-4-11(13)15(20)17-9-6-7-10-12(8-9)16(21)18-14(10)19/h2-8H,1H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKXLPRRSFDOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.